molecular formula C3H2BrNSZn B1143191 2-Thiazolylzinc bromide CAS No. 173382-28-0

2-Thiazolylzinc bromide

Cat. No. B1143191
CAS RN: 173382-28-0
M. Wt: 229.4 g/mol
InChI Key: YORIBCPQDAVKHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolylzinc bromide (2TZB) is an organometallic compound containing zinc and bromide ions, and has been studied extensively due to its versatile applications in the fields of organic synthesis, catalysis, and medicinal chemistry. It has been found to be highly effective in a variety of organic transformations, and has been used to synthesize a wide range of compounds, including pharmaceuticals, natural products, and polymers. In addition, 2TZB has been used in the synthesis of various complex molecules, including peptides and proteins.

Scientific Research Applications

  • Anti-Diabetic Agents : The conversion of indolyl butanoic acid into various analogs, including 1,3,4-oxadiazole-2-thiol analogs, demonstrates potential as anti-diabetic agents. These compounds exhibited good to moderate inhibition potential against the α-glucosidase enzyme, with low cytotoxicity, making them potential lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).

  • Apoptosis in Cancer Cells : A derivative from the dithio-carbamate family, 2-NDC, showed anti-proliferative and apoptosis-inducing effects on human leukemia K562 cells. The compound inhibited cell viability and proliferation in a dose and time-dependent manner, demonstrating potential as a pharmaceutical agent for treating leukemia (Khoshtabiat et al., 2016).

  • Antibacterial Activity : The study of active compounds from plant essential oils, including thiazolyl blue tetrazolium bromide (MTT), revealed potential antibacterial agents against Escherichia coli and Listeria innocua. Some combinations of these compounds exhibited synergistic effects, suggesting their use in antibacterial therapies (Requena et al., 2019).

  • Prevention of Vascular Advanced Glycation End-Product Accumulation : N-phenacylthiazolium bromide, a thiazolium compound, was found to prevent the accumulation of advanced glycation end-products (AGEs) in blood vessels. This has implications for treating diabetic vascular complications (Cooper et al., 2000).

  • Induction of Apoptosis in Cancer Cells : Thiazolides, including bromo-derivatives, induced apoptosis in colon cancer cells and human foreskin fibroblasts, suggesting their potential as novel cancer therapeutics. These compounds were observed to induce typical signs of apoptosis, such as nuclear condensation and DNA fragmentation (Müller et al., 2008).

  • Hypoxia-Activated Prodrug : TH-302, a hypoxia-activated prodrug of bromo-isophosphoramide mustard, showed broad-spectrum activity and hypoxia-selective activation in human cancer cell lines. This compound represents a promising approach for targeting hypoxic tumor cells (Meng et al., 2011).

  • Antitumor Agents : Novel pyridinyl-4,5-2H-isoxazole derivatives, including thiazolyl blue tetrazolium bromide analogs, exhibited potent anti-proliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Yang et al., 2017).

Safety and Hazards

2-Thiazolylzinc bromide is classified as a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously . The compound is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . This compound is also suspected of causing cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Thiazolylzinc bromide can be achieved through a Grignard reaction followed by a transmetalation reaction.", "Starting Materials": [ "Bromothiazole", "Magnesium", "Diethyl ether", "Zinc chloride", "Methyl iodide" ], "Reaction": [ "Prepare a Grignard reagent by adding magnesium turnings to a solution of bromothiazole in diethyl ether.", "Add zinc chloride to the Grignard reagent to form a thiazolylzinc chloride intermediate.", "Treat the thiazolylzinc chloride intermediate with methyl iodide to form 2-Thiazolylzinc iodide.", "React 2-Thiazolylzinc iodide with lithium bromide to form 2-Thiazolylzinc bromide." ] }

CAS RN

173382-28-0

Molecular Formula

C3H2BrNSZn

Molecular Weight

229.4 g/mol

IUPAC Name

bromozinc(1+);2H-1,3-thiazol-2-ide

InChI

InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

YORIBCPQDAVKHG-UHFFFAOYSA-M

SMILES

C1=CS[C-]=N1.[Zn+]Br

Canonical SMILES

C1=CS[C-]=N1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.